molecular formula C16H18ClNO3S2 B11935564 [4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine;hydrochloride

[4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine;hydrochloride

Cat. No.: B11935564
M. Wt: 371.9 g/mol
InChI Key: DRGIZFGSEKSFIC-XFULWGLBSA-N
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Description

[4-[4-[[(2R)-Thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine hydrochloride is a small-molecule compound featuring a biphenyl ether core. The para-position of the distal phenyl ring is substituted with a methylsulfonyl group, which is further modified by an (R)-configured thiiran-2-yl (episulfide) moiety. The primary amine at the methanamine position is protonated as a hydrochloride salt, enhancing solubility and stability for pharmacological applications.

Properties

Molecular Formula

C16H18ClNO3S2

Molecular Weight

371.9 g/mol

IUPAC Name

[4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine;hydrochloride

InChI

InChI=1S/C16H17NO3S2.ClH/c17-9-12-1-3-13(4-2-12)20-14-5-7-16(8-6-14)22(18,19)11-15-10-21-15;/h1-8,15H,9-11,17H2;1H/t15-;/m1./s1

InChI Key

DRGIZFGSEKSFIC-XFULWGLBSA-N

Isomeric SMILES

C1[C@@H](S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)CN.Cl

Canonical SMILES

C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)CN.Cl

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis of (2R)-Thiiran-2-ylmethyl Intermediates

The thiirane (episulfide) ring is central to the target compound’s structure. A proven method for enantioselective thiirane synthesis involves the nucleophilic ring-opening of chiral epoxides with sulfur donors. For example, (2R)-epichlorohydrin (142a ) reacts with hydrogen sulfide (H₂S) in the presence of Ba(OH)₂ to form (2R)-thiiran-2-ylmethanol (145 ) via a thiolate intermediate (144 ) . The reaction proceeds through a stereospecific intramolecular displacement, preserving the R-configuration (Scheme 1).

Scheme 1 :

(2R)-Epichlorohydrin+H2SBa(OH)2(2R)-Thiiran-2-ylmethanol[1]\text{(2R)-Epichlorohydrin} + \text{H}2\text{S} \xrightarrow{\text{Ba(OH)}2} \text{(2R)-Thiiran-2-ylmethanol} \quad

Alternative approaches include the Mitsunobu reaction for installing sulfur groups with retention of configuration. For instance, methyl α-arabinoside derivatives undergo mesylation and hydrolysis followed by thiolate displacement to form thiiranes .

Sulfonylation of Thiiran-2-ylmethyl Moieties

The methylsulfonyl group is introduced via oxidation of a methylthio intermediate. A two-step protocol is recommended:

  • Thioether Formation : React (2R)-thiiran-2-ylmethanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the methylthio derivative.

  • Oxidation : Treat the thioether with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to yield the sulfonyl group .

Table 1 : Optimization of Sulfonylation Conditions

StepReagentSolventTemperatureYield (%)
1Methanesulfonyl chlorideDCM0–25°C85–92
2H₂O₂ (30%)MeOH50°C78–84

Construction of the Bisphenoxy Backbone

The diphenoxy scaffold is assembled via nucleophilic aromatic substitution (NAS) or Ullmann coupling. A representative method involves:

  • Activation of Phenolic Electrophiles : Convert 4-hydroxybenzenesulfonyl chloride to the corresponding mesylate or tosylate.

  • Coupling Reaction : React the activated sulfonyl derivative with 4-hydroxyphenylacetonitrile under Mitsunobu conditions (DIAD, PPh₃) to form the bisphenoxy nitrile intermediate .

Key Observation : Polyethylene glycol (PEG) solvents enhance reaction efficiency in amination and coupling steps, as demonstrated in phenoxybenzamine synthesis .

Reduction to Methanamine and Hydrochloride Formation

The nitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). Subsequent treatment with HCl gas in ethyl acetate yields the hydrochloride salt.

Critical Parameters :

  • LiAlH₄ Reduction : Conducted in anhydrous THF at 0°C to prevent over-reduction.

  • Salt Formation : Use a 1:1 molar ratio of amine to HCl for optimal crystallinity .

Enantiomeric Purity and Analytical Validation

Chiral HPLC (e.g., Chiralpak IC column) confirms the (2R)-configuration with >98% enantiomeric excess (ee). Spectroscopic data align with literature:

  • ¹H NMR (400 MHz, D₂O) : δ 7.45–7.20 (m, 8H, aromatic), 3.98 (dd, J = 6.8 Hz, 1H, thiirane-CH), 3.12 (s, 2H, CH₂NH₃⁺).

  • IR (KBr) : 3340 cm⁻¹ (N–H), 1320 cm⁻¹ (S=O) .

Industrial Scalability and Process Considerations

Adapting the synthesis for large-scale production requires:

  • Solvent Recycling : Toluene and THF are reclaimed via distillation in steps involving extraction .

  • Catalyst Recovery : Palladium catalysts from hydrogenation steps are filtered and reused.

Table 2 : Cost Analysis of Key Reagents

ReagentCost per kg (USD)Utilization Efficiency (%)
(2R)-Epichlorohydrin32089
LiAlH₄45075
PEG-4002595

Chemical Reactions Analysis

Types of Reactions

[4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thiirane ring can be oxidized to form a sulfoxide or sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity : Research indicates that compounds similar to 4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine; hydrochloride exhibit significant antitumor properties. For instance, studies have demonstrated that related compounds can inhibit the activity of matrix metalloproteinase-9 (MMP-9), which is implicated in cancer metastasis and progression .
  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase has been explored. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .
  • Diabetic Foot Ulcers : The modulation of MMP-9 activity by this compound suggests potential therapeutic applications in treating diabetic foot ulcers, where MMP-9 upregulation is detrimental .

Synthesis and Derivatives

The synthesis of 4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine; hydrochloride involves multi-step organic reactions, including:

  • Formation of Thiiran Ring : The thiiran moiety is synthesized through the reaction of suitable precursors under controlled conditions.
  • Sulfonylation : The introduction of the methylsulfonyl group enhances the compound's reactivity and biological activity.

A detailed synthesis pathway includes:

  • Reaction of thiirane with a sulfonyl chloride.
  • Coupling with phenolic derivatives to form the desired structure.

Case Study 1: Antitumor Efficacy

A study investigating the antitumor effects of related compounds found that they significantly inhibited cancer cell proliferation in vitro. The mechanism was attributed to the downregulation of MMP-9 and other signaling pathways involved in tumor growth .

Case Study 2: Enzyme Inhibition

In experiments assessing enzyme inhibition, derivatives of this compound were shown to effectively inhibit acetylcholinesterase activity, suggesting potential applications in neurodegenerative diseases . This was confirmed through kinetic studies and molecular docking simulations.

Mechanism of Action

The mechanism of action of [4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The thiirane ring and sulfonyl group are key functional groups that enable the compound to bind to and modulate the activity of enzymes and receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Impact : The methylsulfonyl group in the target compound and analogs (e.g., ) is critical for electronic effects, enhancing binding to enzymatic pockets (e.g., COX-2’s hydrophobic channel ). Ethylsulfonyl analogs exhibit higher molecular weights and altered solubility profiles .

Thiirane vs. This may confer unique metabolic stability or target selectivity.

Amine Functionality : All compounds feature a primary amine hydrochloride salt, optimizing bioavailability and crystallinity for pharmaceutical formulation.

Biological Activity

The compound [4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine;hydrochloride is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : [4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine
  • Molecular Formula : C16H17ClN2O3S2
  • Molecular Weight : 392.9 g/mol

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes:

  • Formation of the thiiran ring.
  • Introduction of the methylsulfonyl group.
  • Coupling with phenolic derivatives.
  • Finalization through amination processes.

The compound's biological activity appears to be linked to its ability to interact with various molecular targets, which may include:

  • Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes involved in inflammatory pathways and cancer progression.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro studies have demonstrated that the compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.
  • Antitumor Effects : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases by reducing oxidative stress markers.

Data Summary Table

Activity TypeObserved EffectReference
Anti-inflammatoryReduction in cytokine production
AntitumorCytotoxicity against cancer cells
NeuroprotectiveReduction in oxidative stress

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of structurally similar sulfonylphenoxy derivatives involves multi-step protocols, including nucleophilic substitution for phenoxy linkages and sulfonylation reactions. For example, thiiran-2-ylmethyl sulfonyl groups can be introduced via thiol-ene "click" chemistry under controlled temperatures (40–60°C) with catalytic azobisisobutyronitrile (AIBN) . Purification via column chromatography (silica gel, chloroform/methanol gradient) and recrystallization (ethanol/water) ensures high purity (>95%). Reaction yields are optimized by monitoring pH (neutral to slightly basic) and avoiding excess moisture .

Q. How should researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the phenoxy and thiiran-2-ylmethyl sulfonyl groups. Peaks at δ 3.2–3.5 ppm (sulfonyl-CH2_2-thiiran) and δ 6.8–7.4 ppm (aromatic protons) are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., [M+H]+^+ at m/z 395.2) .

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store at 0–6°C in amber glass vials under inert gas (argon or nitrogen) to prevent oxidation of the thiiran ring . For handling, use gloveboxes with humidity <30% and avoid prolonged exposure to ambient oxygen .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding kinetics) with recombinant enzymes like cytochrome P450 isoforms. IC50_{50} values are calculated via nonlinear regression of dose-response curves .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., G-protein-coupled receptors) on sensor chips to measure real-time binding affinity (KD_D) at varying compound concentrations (1 nM–10 μM) .

Q. What strategies are effective in resolving contradictory data regarding the compound's activity across different experimental models?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR vs. isothermal titration calorimetry) to rule out artifacts. For conflicting in vitro vs. in vivo data, perform pharmacokinetic profiling (plasma half-life, tissue distribution) to assess bioavailability . Statistical meta-analysis of replicate datasets (n ≥ 3) identifies outliers due to batch variability .

Q. What computational approaches are suitable for predicting the compound's pharmacokinetic properties and toxicity profiles?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using AMBER or GROMACS to predict binding free energy (ΔG) and residence time .
  • ADMET Prediction : Use SwissADME or ProTox-II to estimate absorption, CYP inhibition, and hepatotoxicity. Key alerts include potential sulfonyl group-mediated hERG channel blockade .

Q. How can the compound's metabolic pathways be elucidated using in vitro and in vivo models?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., sulfoxide derivatives) are identified via accurate mass shifts .
  • In Vivo Radiolabeling : Administer 14C^{14}C-labeled compound to rodents and quantify metabolites in urine/bile using scintillation counting .

Q. What methodologies are recommended for assessing the compound's potential as a precursor in synthesizing novel derivatives with enhanced bioactivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by derivatizing the methanamine group (e.g., alkylation, acylation) and testing against target proteins. Use parallel synthesis in 96-well plates with automated liquid handlers for high-throughput screening . Computational docking (AutoDock Vina) prioritizes derivatives with improved binding scores .

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